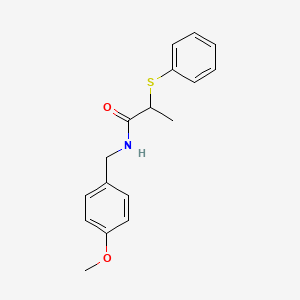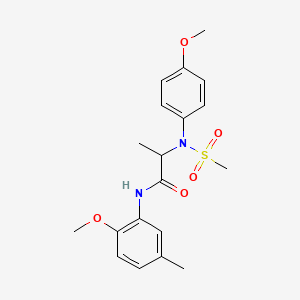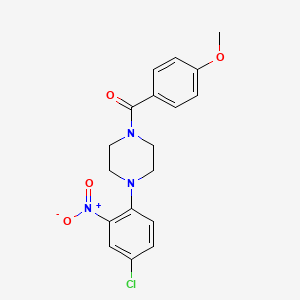
8-quinolinyl 6-methoxy-2-naphthalenesulfonate
描述
Molecular Structure Analysis
The molecular structure of 8-quinolinyl 6-methoxy-2-naphthalenesulfonate is represented by the linear formula C19H13NO3S . The molecular weight of the compound is 335.384 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. The compound has a molecular weight of 335.384 .作用机制
Quin-2 works by binding to calcium ions and undergoing a conformational change that results in fluorescence. The binding of calcium to quin-2 causes a shift in the absorption spectrum of the molecule, resulting in an increase in fluorescence intensity. This mechanism allows researchers to detect changes in intracellular calcium levels in real-time.
Biochemical and Physiological Effects:
Quin-2 has been shown to have minimal effects on cellular function, making it an ideal calcium indicator for use in scientific research. The compound has been used to study a variety of physiological processes, including synaptic transmission, cardiac function, and cancer cell signaling.
实验室实验的优点和局限性
One of the main advantages of quin-2 is its high sensitivity and selectivity for calcium ions. The compound has a high binding affinity for calcium and is able to detect changes in intracellular calcium levels with high accuracy. Additionally, quin-2 is relatively easy to use and can be incorporated into a variety of experimental protocols.
One limitation of quin-2 is its relatively short half-life, which can limit its usefulness in long-term experiments. Additionally, the compound is sensitive to pH and temperature changes, which can affect its fluorescence properties.
未来方向
There are many potential future directions for the use of quin-2 in scientific research. One area of interest is the development of new fluorescent calcium indicators that are more stable and have longer half-lives than quin-2. Additionally, researchers are exploring the use of quin-2 in combination with other fluorescent indicators to study multiple cellular processes simultaneously. Finally, quin-2 is being investigated for its potential use in clinical applications, including the diagnosis and treatment of diseases such as cancer and Alzheimer's disease.
In conclusion, quin-2 is a widely used fluorescent calcium indicator that has many potential applications in scientific research. The compound is relatively easy to use and has high sensitivity and selectivity for calcium ions. While there are some limitations to its use, quin-2 remains an important tool for studying a variety of physiological processes. With continued research, quin-2 may prove to be an even more valuable tool for understanding the complex workings of cells and tissues.
科学研究应用
Quin-2 has been widely used in scientific research as a fluorescent calcium indicator. Calcium is an important signaling molecule in cells and plays a critical role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. Quin-2 is able to bind to calcium ions and fluoresce when calcium levels increase, allowing researchers to monitor changes in intracellular calcium levels over time.
属性
IUPAC Name |
quinolin-8-yl 6-methoxynaphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c1-24-17-9-7-16-13-18(10-8-15(16)12-17)26(22,23)25-19-6-2-4-14-5-3-11-21-20(14)19/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQPARGXPNEAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)OC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-3-methoxybenzamide](/img/structure/B3928593.png)

![N-(3-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3928603.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B3928624.png)
![2-fluoro-N-[({3-[(2-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3928626.png)
![3-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3928633.png)
![N-[3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3928641.png)

![3-chloro-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3928668.png)
![11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928679.png)
![N-[2-(benzylthio)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3928680.png)
![N-(2-methoxy-5-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B3928687.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3928696.png)